Trans-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid

Descripción general

Descripción

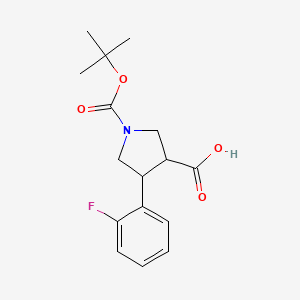

Trans-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C16H20FNO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The compound is notable for its fluorophenyl substituent, which imparts unique chemical properties.

Métodos De Preparación

The synthesis of Trans-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions involving amines and carbonyl compounds.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto an aromatic ring.

Boc Protection: The nitrogen atom of the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yields and purity.

Análisis De Reacciones Químicas

Trans-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic or basic conditions, yielding the free amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction rates and yields.

Aplicaciones Científicas De Investigación

Trans-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug development.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to various industrial processes.

Mecanismo De Acción

The mechanism of action of Trans-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Trans-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid can be compared with similar compounds such as:

Trans-1-Boc-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid: This compound features a fluorine atom at the para position of the phenyl ring, which may result in different chemical and biological properties.

Trans-1-Boc-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid: The presence of a chlorine atom instead of fluorine can alter the compound’s reactivity and interactions with molecular targets.

Trans-1-Boc-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid: The methyl group introduces steric effects that can influence the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct electronic and steric properties.

Actividad Biológica

Trans-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 2-fluorophenyl substituent, this compound exhibits unique electronic and steric properties that may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H19FNO4, with a molecular weight of approximately 309.33 g/mol. The presence of the fluorine atom in the ortho position enhances its electronic properties, potentially affecting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring facilitates hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Anticancer Potential

Recent studies indicate that compounds with structural similarities to this compound exhibit anticancer properties. For example, related piperidine derivatives have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . Notably, one study highlighted the compound's ability to enhance cytotoxicity in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features suggest it may effectively bind to specific enzymes involved in cancer progression and other diseases. The carboxylic acid functional group can form hydrogen bonds with target enzymes, enhancing its inhibitory effects .

Comparative Analysis of Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C16H19FNO4 | Features a fluorine atom at the ortho position, influencing reactivity and binding affinity. |

| Trans-1-Boc-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | C16H19FNO4 | Contains fluorine at the meta position; may exhibit different pharmacological properties. |

| Trans-1-Boc-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | C16H19FNO4 | Fluorine at the para position; affects steric hindrance and electronic properties differently. |

Study on Anticancer Activity

In a recent study, researchers explored the anticancer potential of a series of piperidine derivatives, including those similar to this compound. The results indicated that these compounds could significantly induce apoptosis in various cancer cell lines, suggesting their utility as lead compounds for further drug development .

Mechanistic Insights

Another study focused on the mechanism by which these compounds exert their biological effects. It was found that the interaction between the fluorophenyl group and specific protein targets could enhance binding affinity and selectivity for certain receptors involved in cancer pathways .

Propiedades

IUPAC Name |

4-(2-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNANJBYDRSFKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694107 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959581-02-3 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.